molecular formula C14H11ClO3 B285918 2-Methoxyphenyl 2-chlorobenzoate

2-Methoxyphenyl 2-chlorobenzoate

Cat. No.: B285918
M. Wt: 262.69 g/mol
InChI Key: PEIYYNSPTJHVPY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from systematic investigations into substituted benzoate esters during the late twentieth century. The compound's synthesis methodology builds upon established esterification protocols that were refined to accommodate the specific electronic and steric requirements of methoxyphenyl and chlorobenzoyl functionalities. Historical research into related guaiacol benzoate derivatives provided the foundational understanding necessary for developing efficient synthetic routes to this particular chlorinated analog. The compound represents an evolution in the design of functionalized aromatic esters, where strategic placement of substituents enables precise control over molecular properties and reactivity profiles.

Early investigations into methoxyphenyl esters demonstrated their utility as protecting groups and synthetic intermediates, leading to expanded research into halogenated variants. The introduction of chlorine substitution on the benzoyl component was motivated by the need to modulate electronic properties and enhance selectivity in subsequent chemical transformations. This historical progression reflects the broader trend in organic chemistry toward developing structurally diverse ester libraries for specialized applications.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted aromatic esters, specifically categorized as a chlorobenzoate derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as the 2-methoxyphenyl ester of 2-chlorobenzoic acid. Alternative nomenclature systems may refer to this compound as 2-methoxyphenyl ortho-chlorobenzoate or guaiacyl 2-chlorobenzoate, reflecting the historical terminology associated with the guaiacol-derived phenolic component.

The molecular formula C₁₄H₁₁ClO₃ indicates a molecular weight of approximately 262.69 grams per mole. The compound exhibits characteristic spectroscopic properties consistent with aromatic ester functionality, including diagnostic carbonyl stretching frequencies in infrared spectroscopy and distinctive chemical shifts in nuclear magnetic resonance spectroscopy. The structural representation reveals the ester linkage connecting the 2-methoxyphenyl and 2-chlorobenzoyl moieties, with the methoxy group positioned ortho to the ester oxygen and the chlorine substituent located ortho to the carbonyl carbon.

Property Value
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Chemical Class Substituted Aromatic Ester
Systematic Name This compound
Alternative Names Guaiacyl 2-chlorobenzoate

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of functional groups that enable diverse synthetic transformations. The compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry where controlled modification of aromatic systems is essential. Research has demonstrated its utility in cross-coupling reactions, where the chlorine substituent provides a reactive site for palladium-catalyzed transformations, while the methoxy group serves as an activating element for electrophilic aromatic substitution reactions.

Contemporary investigations have explored the compound's role in developing novel synthetic methodologies, including metal-free esterification protocols and selective functionalization strategies. The electron-rich methoxyphenyl component exhibits nucleophilic character, making it suitable for reactions with electrophilic species, while the electron-deficient chlorobenzoyl portion demonstrates complementary reactivity patterns. This dual reactivity profile has proven valuable in designing cascade reaction sequences and multi-component coupling processes.

Studies utilizing computational modeling approaches have revealed insights into the compound's conformational preferences and electronic properties, providing guidance for rational design of related structures. The molecular docking investigations have demonstrated potential binding interactions with various biological targets, suggesting applications beyond traditional synthetic chemistry into medicinal chemistry research areas.

Related Structural Analogs in Scientific Literature

The scientific literature contains extensive documentation of structural analogs related to this compound, reflecting the compound's position within a broader family of substituted aromatic esters. Notable analogs include 4-formyl-2-methoxyphenyl 2-chlorobenzoate, which incorporates an additional aldehyde functionality, and various carbohydrazonoyl derivatives that extend the molecular framework through hydrazone linkages. These structural variations demonstrate systematic approaches to modifying the basic scaffold while maintaining the core ester functionality.

Research investigations have documented compounds such as 4-(2-decanoylcarbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate and 4-(2-(2-chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate, which represent significant structural elaborations of the parent compound. These analogs incorporate extended aliphatic chains and additional aromatic systems, respectively, providing insights into structure-activity relationships and enabling exploration of enhanced biological activities.

Compound Name Molecular Formula Key Structural Features
4-formyl-2-methoxyphenyl 2-chlorobenzoate C₁₅H₁₁ClO₄ Additional formyl group
2-formyl-6-methoxyphenyl 2-chlorobenzoate C₁₅H₁₁ClO₄ Positional isomer with formyl group
5-formyl-2-methoxyphenyl 2-chlorobenzoate C₁₅H₁₁ClO₄ Alternative formyl positioning
4-(2-decanoylcarbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate C₂₅H₃₁ClN₂O₄ Extended hydrazone derivative

The literature also describes iodinated and brominated variants, such as 4-formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate and 4-(2-(2-bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate, which explore the effects of different halogen substitution patterns. These systematic structural modifications have provided valuable insights into electronic effects and steric influences on chemical reactivity and biological activity profiles.

Comparative studies examining the reactivity differences between various halogenated analogs have revealed distinct patterns in nucleophilic substitution reactions and metal-catalyzed coupling processes. The chlorinated derivatives typically exhibit intermediate reactivity between fluorinated and brominated analogs, making them particularly suitable for selective transformation protocols where controlled reactivity is desired.

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

(2-methoxyphenyl) 2-chlorobenzoate

InChI

InChI=1S/C14H11ClO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3

InChI Key

PEIYYNSPTJHVPY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-methoxyphenyl 2-chlorobenzoate, differing primarily in substituent positions or functional groups:

Methyl 2-Chlorobenzoate
  • Structure : Methyl ester of 2-chlorobenzoic acid.
  • Molecular Weight : 170.59 g/mol.
  • Key Properties :
    • Boiling point: ~230°C.
    • Density: 1.29 g/cm³.
    • Applications: Intermediate in organic synthesis, including pharmaceuticals and agrochemicals.
  • Its simpler structure enhances volatility compared to bulkier aryl esters .
2,4-Dichlorobenzyl 2-Methoxybenzoate
  • Structure : 2-Methoxybenzoate esterified with 2,4-dichlorobenzyl alcohol.
  • Molecular Weight : 341.61 g/mol.
  • Key Properties: Crystallizes in a monoclinic system (space group P2₁/c). Exhibits antimicrobial activity against oral pathogens.
2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate
  • Structure : 2-Chlorobenzoate ester with bromo, formyl, and methoxy substituents on the phenyl ring.
  • Molecular Weight : 369.59 g/mol.
  • Key Properties :
    • Predicted density: 1.56 g/cm³.
    • High reactivity due to the formyl group, enabling further functionalization.
  • Comparison : The bromo and formyl groups increase molecular weight and polarity, likely altering solubility and metabolic stability .

Physicochemical and Reactivity Trends

Compound Name Substituents (Benzoate) Ester Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-chloro 2-methoxyphenyl ~262.67 (calculated) Hypothetical: Moderate polarity, potential antimicrobial use N/A
Methyl 2-chlorobenzoate 2-chloro Methyl 170.59 High volatility; synthesis intermediate
2,4-Dichlorobenzyl 2-methoxybenzoate 2-methoxy 2,4-dichlorobenzyl 341.61 Crystalline; antimicrobial
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate 2-chloro 2-bromo-4-formyl-6-methoxy 369.59 High density; reactive toward nucleophiles

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, enhancing reactivity in substitution reactions.
  • Methoxy groups improve solubility in polar solvents but may reduce metabolic stability in vivo.
  • Bulkier ester groups (e.g., substituted benzyl) hinder hydrolysis rates compared to methyl esters .

Preparation Methods

Reaction Overview

This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate 2-chlorobenzoic acid for coupling with 2-methoxyphenol.

Procedure :

  • Dissolve 2-chlorobenzoic acid (1.5 equiv) and 2-methoxyphenol (1 equiv) in anhydrous dichloromethane.

  • Add DCC (1.5 equiv) and DMAP (0.2–0.6 equiv).

  • Stir at room temperature for 24 hours.

  • Filter precipitated dicyclohexylurea (DCU), wash organic layer with HCl (5%), NaHCO₃ (5%), and water.

  • Dry over MgSO₄ and concentrate under reduced pressure.

Yield : 46–56%
Advantages : Mild conditions, high purity.
Limitations : Requires stoichiometric DCC, generates DCU waste.

Acid Chloride-Alcohol Coupling (Schotten-Baumann)

Reaction Overview

2-Chlorobenzoyl chloride reacts with 2-methoxyphenol in the presence of a base.

Procedure :

  • Add 2-chlorobenzoyl chloride (1.2 equiv) dropwise to a stirred solution of 2-methoxyphenol (1 equiv) in dichloromethane.

  • Introduce pyridine (1.5 equiv) or NaOH (aqueous) to scavenge HCl.

  • Stir at 0–5°C for 1 hour, then at room temperature for 4–6 hours.

  • Extract with NaHCO₃, wash with water, and dry.

Yield : 70–85%
Advantages : Rapid reaction, scalable.
Limitations : Requires handling corrosive acid chlorides.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates esterification between 2-chlorobenzoic acid and 2-methoxyphenol.

Procedure :

  • Mix 2-chlorobenzoic acid, 2-methoxyphenol, and catalytic H₂SO₄ in toluene.

  • Irradiate at 120–400 W for 10–30 minutes.

  • Cool, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield :

Microwave Power (W)Yield (%)
12089.09
20072.78
40034.49

Advantages : Energy-efficient, reduced reaction time.
Limitations : Yield decreases at higher power due to side reactions.

Classical Fischer Esterification

Reaction Overview

Direct esterification using acid catalysis and heat.

Procedure :

  • Reflux 2-chlorobenzoic acid and 2-methoxyphenol in toluene with titanium isopropylate (5% w/w).

  • Heat at 190–230°C for 4–6 hours.

  • Remove water via azeotropic distillation.

  • Purify by vacuum distillation or recrystallization.

Yield : 70–78%
Advantages : No coupling agents required.
Limitations : High energy input, risk of decomposition.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)TimeScalability
Steglich EsterificationDCC/DMAP, RT, 24h46–5624hLaboratory
Acid Chloride CouplingPyridine/NaOH, 0–25°C, 6h70–856hIndustrial
Microwave-AssistedH₂SO₄, 120 W, 30min89.0930minPilot-scale
Fischer EsterificationTi(OiPr)₄, 190°C, 6h70–786hIndustrial

Key Observations :

  • Microwave synthesis offers the highest yield but requires specialized equipment.

  • Acid chloride routes balance speed and scalability for industrial applications.

  • Fischer esterification is less efficient but avoids coupling agents.

Industrial and Environmental Considerations

  • Waste Management : Steglich methods generate DCU, requiring disposal protocols.

  • Solvent Use : Dichloromethane (DCM) in laboratory methods vs. toluene in industrial processes.

  • Catalyst Recovery : Titanium isopropylate in Fischer esterification can be recycled, reducing costs .

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